

spectroscopic comparison of sec-butyl formate and isobutyl formate

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Compound of Interest

Compound Name: *sec-Butyl formate*

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Spectroscopic Comparison: Sec-Butyl Formate vs. Isobutyl Formate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of two common isomers, **sec-butyl formate** and isobutyl formate. The following sections present a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. This information is critical for distinguishing between these closely related structures in various research and development applications, including fragrance, flavor, and solvent industries.

Data Presentation

The spectroscopic data for **sec-butyl formate** and isobutyl formate are summarized in the tables below for easy comparison.

¹H NMR Data (CDCl₃)

Proton Assignment (sec-Butyl Formate)	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	~8.05	s	-
H-2	~4.85	m	-
H-3	~1.60	m	-
H-4	~1.25	d	~6.3
H-5	~0.90	t	~7.5

Proton Assignment (Isobutyl Formate)	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	~8.05	s	-
H-2	~3.90	d	~6.7
H-3	~1.95	m	-
H-4	~0.95	d	~6.7

¹³C NMR Data (CDCl₃)

Carbon Assignment (sec-Butyl Formate)	Chemical Shift (ppm)
C=O	~161.0
CH-O	~72.0
CH ₂	~29.0
CH ₃ (next to CH-O)	~19.0
CH ₃ (terminal)	~9.0

Carbon Assignment (Isobutyl Formate)	Chemical Shift (ppm)
C=O	~161.2
CH ₂ -O	~70.6
CH	~27.8
CH ₃	~19.0

IR Absorption Data (Liquid Film)

Functional Group	sec-Butyl Formate (cm ⁻¹)	Isobutyl Formate (cm ⁻¹)
C-H stretch (sp ³)	2970-2880	2966-2878
C=O stretch (ester)	~1725	~1730
C-O stretch	1180-1170	~1192

Mass Spectrometry Data (Electron Ionization)

Fragment (m/z)	Proposed Structure (sec-Butyl Formate)	Proposed Structure (Isobutyl Formate)
102	[M] ⁺	[M] ⁺
73	[M - C ₂ H ₅] ⁺	-
57	[C ₄ H ₉] ⁺ (sec-butyl cation)	[C ₄ H ₉] ⁺ (isobutyl cation)
45	[HCOOH] ⁺	[HCOOH] ⁺
29	[C ₂ H ₅] ⁺	[CHO] ⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the neat liquid sample (**sec-butyl formate** or isobutyl formate) was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃)

containing 1% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra were acquired on a 300 MHz NMR spectrometer. [\[1\]](#)
- ^1H NMR Acquisition: The instrument was tuned and shimmed. The ^1H NMR spectra were recorded with a spectral width of 0-10 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for each spectrum.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectra were recorded with a spectral width of 0-200 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A larger number of scans (typically 1024) were accumulated to achieve a good signal-to-noise ratio.
- Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: A drop of the neat liquid sample was placed between two polished sodium chloride (NaCl) plates to form a thin liquid film. [\[2\]](#)
- Instrumentation: IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the clean NaCl plates was first acquired. The sample was then placed in the spectrometer's sample compartment, and the spectrum was recorded in the range of 4000-600 cm^{-1} . Typically, 16 scans were co-added at a resolution of 4 cm^{-1} .
- Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The volatile liquid samples were introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column suitable for separating

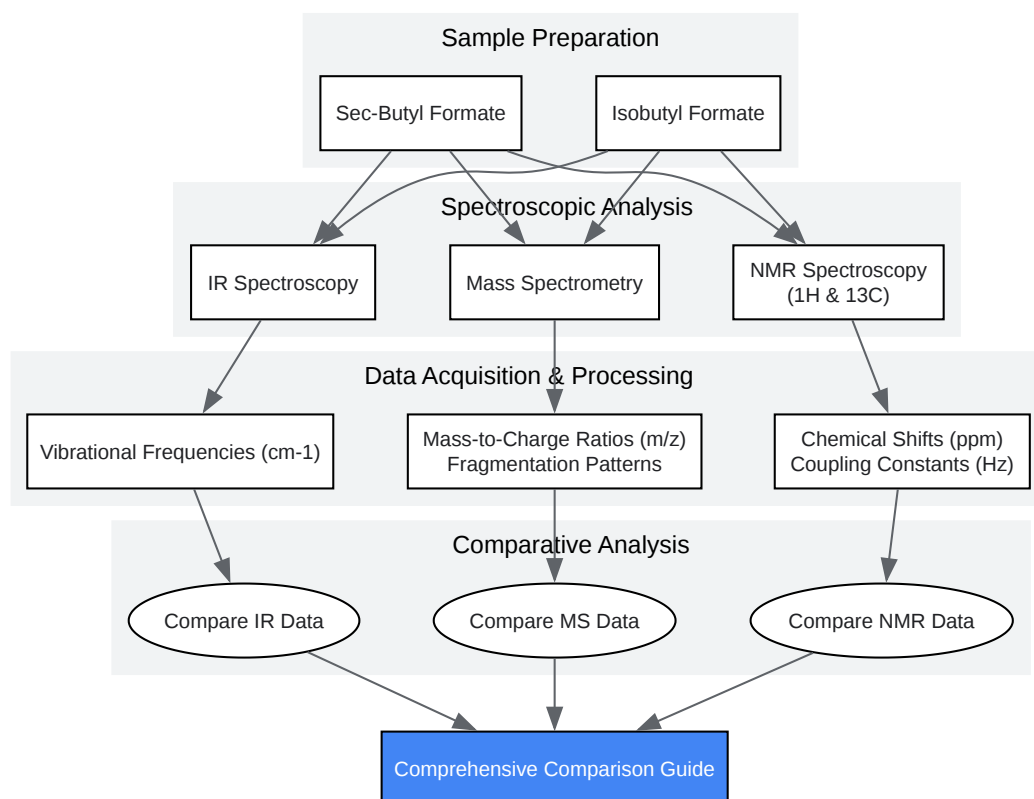
volatile organic compounds. A small volume (1 μL) of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) was injected into the GC.

- Instrumentation: A GC-MS system operating in electron ionization (EI) mode was used for the analysis.
- Gas Chromatography: The GC oven temperature was programmed to start at a low temperature (e.g., 50 $^{\circ}\text{C}$) and ramp up to a higher temperature (e.g., 200 $^{\circ}\text{C}$) to ensure the elution of the compounds. Helium was used as the carrier gas.
- Mass Spectrometry: The mass spectrometer was set to scan a mass range of m/z 20-200. The ionization energy was set to 70 eV.
- Data Analysis: The resulting mass spectra for the chromatographic peaks corresponding to **sec-butyl formate** and isobutyl formate were analyzed for their molecular ion peaks and fragmentation patterns.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic comparison of **sec-butyl formate** and isobutyl formate.

Workflow for Spectroscopic Comparison of Sec-Butyl Formate and Isobutyl Formate



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Caption: Spectroscopic analysis workflow for the comparison of **sec-butyl formate** and isobutyl formate.

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References

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